molecular formula C14H16N2O3S B5546524 ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5546524
M. Wt: 292.36 g/mol
InChI Key: MWZVSSXJWNMMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is a synthetic organic compound with the molecular formula C14H16N2O3S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 6-methoxy-4-methylquinazoline-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)THIO]ACETATE
  • ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SELANYL]ACETATE

Uniqueness

ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is unique due to its specific structural features, such as the presence of a sulfur atom in the quinazoline ring. This structural attribute contributes to its distinct chemical reactivity and biological activity compared to similar compounds with different heteroatoms (e.g., oxygen or selenium).

Biological Activity

Ethyl 2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]acetate is a synthetic compound derived from quinazoline derivatives, which have gained attention for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinazoline ring substituted with a methoxy group and a sulfanyl group, linked to an ethyl acetate moiety. The synthesis typically involves the reaction of 6-methoxy-4-methylquinazoline with ethyl chloroacetate in the presence of a base, which facilitates the formation of the desired compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . Studies have shown that similar quinazoline derivatives possess significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 4.9–17 µM against pathogens such as E. coli and Staphylococcus aureus .

CompoundMIC (µM)Target Organism
This compoundTBDTBD
Quinazoline Derivative A4.9E. coli
Quinazoline Derivative B17S. aureus

Anticancer Activity

Research has indicated that quinazoline derivatives, including those similar to this compound, demonstrate anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have reported IC50 values indicating potent antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, reducing oxidative stress within cells, which is crucial for maintaining cellular health.

Case Studies

Several studies have investigated the biological activities of quinazoline derivatives:

  • Antimicrobial Study : A study demonstrated that derivatives with similar structures exhibited significant antibacterial effects against resistant strains of bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that compounds related to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

ethyl 2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)8-20-14-15-9(2)11-7-10(18-3)5-6-12(11)16-14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVSSXJWNMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C2C=C(C=CC2=N1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.